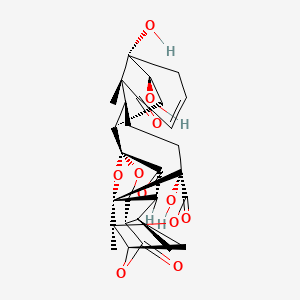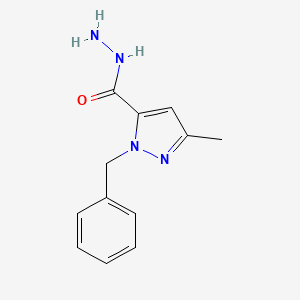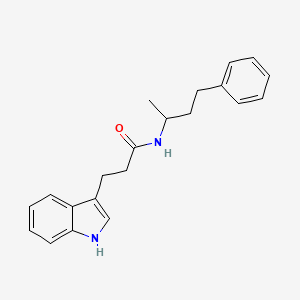
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanamide group attached to the indole nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can be achieved through a multi-step process:
Starting Materials: Indole, 4-phenylbutan-2-amine, and propanoyl chloride.
Step 1: The indole is first reacted with propanoyl chloride in the presence of a base such as triethylamine to form 3-(1H-indol-3-yl)propanamide.
Step 2: The resulting 3-(1H-indol-3-yl)propanamide is then coupled with 4-phenylbutan-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Could affect pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the 4-phenylbutan-2-yl group.
N-(4-phenylbutan-2-yl)propanamide: Lacks the indole core.
Indole-3-carboxamide: Contains a carboxamide group instead of a propanamide group.
Uniqueness
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the presence of both the indole core and the 4-phenylbutan-2-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C21H24N2O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c1-16(11-12-17-7-3-2-4-8-17)23-21(24)14-13-18-15-22-20-10-6-5-9-19(18)20/h2-10,15-16,22H,11-14H2,1H3,(H,23,24) |
InChI 键 |
BQKLEOBMFAGUJC-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


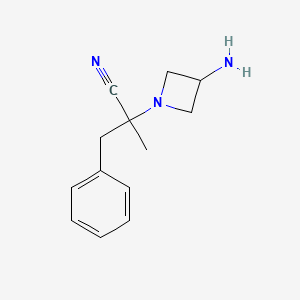
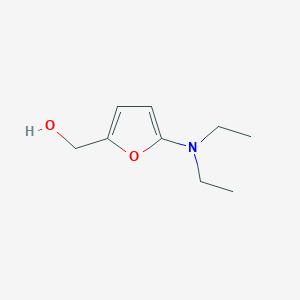

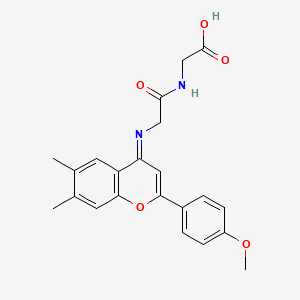

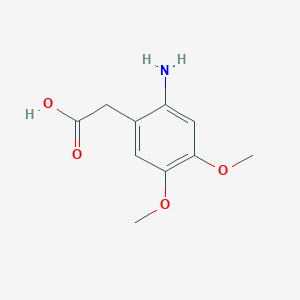
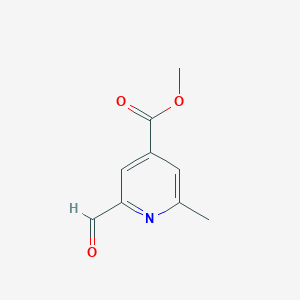
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)
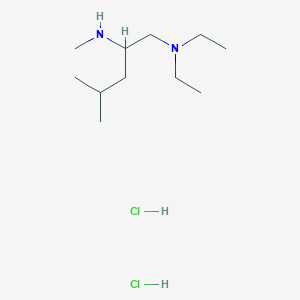

![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
